molecular formula C15H16FNO2S B2635120 N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide CAS No. 1796950-48-5

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide

Cat. No.: B2635120
CAS No.: 1796950-48-5
M. Wt: 293.36
InChI Key: CIGVJSJPSQNIBO-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide (CAS 1705275-84-8) is a synthetic organic compound with the molecular formula C 19 H 18 FNO 2 S and a molecular weight of 343.4 g/mol . This chemical features a thiophene-2-carboxamide core linked to a 2-fluorophenyl group via a methoxypropyl chain, a structure of interest in medicinal chemistry and drug discovery. The thiophene-2-carboxamide scaffold is a significant pharmacophore in scientific research. Thiophene carboxamide derivatives are recognized for their potential in developing inhibitors for various biological targets. For instance, research has identified potent thiophene carboxamide inhibitors for targets like sphingomyelin synthase 2 (SMS2) and neuronal nitric oxide synthase (nNOS) . Inhibitors based on this scaffold are being explored for therapeutic applications in areas such as dry eye disease and neurodegenerative pathologies . Furthermore, structurally similar compounds have demonstrated notable antitumor properties in preclinical studies, with the thiophene ring playing a specific role in this bioactivity . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-15(19-2,11-6-3-4-7-12(11)16)10-17-14(18)13-8-5-9-20-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGVJSJPSQNIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CS1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the fluorophenyl and methoxypropyl groups. One common synthetic route involves the use of coupling reactions, where thiophene-2-carboxylic acid is first converted to its acid chloride derivative, which is then reacted with 2-(2-fluorophenyl)-2-methoxypropylamine under suitable conditions to yield the desired carboxamide . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone derivatives .

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide

Structural Features :

  • Core : Thiophene-2-carboxamide.
  • Substituents : 2-Nitrophenyl group (electron-withdrawing nitro moiety).
  • Key Data :
    • Dihedral angles between the benzene and thiophene rings: 8.50–13.53°, similar to its furan analog (9.71°) .
    • Crystal packing stabilized by weak C–H⋯O/S interactions, lacking classical hydrogen bonds .
  • Compared to the target compound, the absence of a methoxypropyl chain reduces steric bulk, possibly affecting membrane permeability.

Activity :

  • Antibacterial and antifungal activities reported in related carboxamide derivatives .
  • Genotoxicity observed in thiophene carboxanilide analogs in mammalian cells .

3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide

Structural Features :

  • Core : Benzo[b]thiophene-2-carboxamide.
  • Substituents : Isopropoxy, methoxy, and tetrazolyl groups.
  • Functional Implications: The tetrazolyl group introduces acidity (pKa ~4.9), enhancing water solubility compared to the target compound .

Thiophene Fentanyl Hydrochloride

Structural Features :

  • Core : Fentanyl analog with thiophene-2-carboxamide.
  • Substituents : 2-Fluorophenyl, methyl groups.
  • Key Data: Molecular formula: C₂₄H₂₆N₂OS·HCl . Limited toxicological data available; classified as hazardous due to structural similarity to opioid agonists .

Comparison :

  • Shares a 2-fluorophenyl group with the target compound but lacks the methoxypropyl chain.
  • The piperidine ring in fentanyl derivatives confers opioid receptor affinity, absent in the target compound .

N-{2-[Bis(2-thienylmethyl)sulfamoyl]ethyl}thiophene-2-carboxamide

Structural Features :

  • Core : Thiophene-2-carboxamide.
  • Substituents : Sulfamoyl and bis(thienylmethyl) groups.
  • Functional Implications: Sulfamoyl group enhances hydrogen-bonding capacity, improving solubility and target engagement .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Physicochemical Properties Reported Activities/Applications
N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide Thiophene-2-carboxamide 2-Fluorophenyl, methoxypropyl Moderate lipophilicity (predicted) Not reported
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Nitrophenyl Low solubility; weak crystal packing Antibacterial, genotoxic
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene-2-carboxamide Isopropoxy, methoxy, tetrazolyl High solubility (tetrazolyl) Industrial/pharmaceutical use
Thiophene Fentanyl Hydrochloride Fentanyl analog 2-Fluorophenyl, methyl High lipophilicity Opioid receptor agonist (predicted)
N-{2-[Bis(2-thienylmethyl)sulfamoyl]ethyl}thiophene-2-carboxamide Thiophene-2-carboxamide Sulfamoyl, bis(thienylmethyl) Enhanced H-bonding Therapeutic patents

Research Implications and Gaps

  • Structural Insights : The methoxypropyl chain in the target compound may confer conformational flexibility absent in rigid analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .
  • Toxicological Gaps: Limited data on thiophene carboxamides necessitate further studies on metabolic stability and cytotoxicity .
  • Therapeutic Potential: Analogous compounds with sulfamoyl or tetrazolyl groups suggest avenues for optimizing solubility and target affinity .

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula: C₁₁H₈FNOS
  • Molecular Weight: 221.251 g/mol
  • IUPAC Name: this compound

The compound features a thiophene ring, which is known for its role in various biological activities, and a fluorophenyl group that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with thiophene structures can modulate various signaling pathways, particularly those involved in cell proliferation and apoptosis.

  • Anticancer Activity :
    • The compound has shown promise as an anticancer agent by inhibiting cellular proliferation pathways mediated by proteins such as CDC7 and PKA. These proteins are crucial in regulating cell cycle progression and survival in cancer cells .
    • In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential utility in cancer therapy.

Pharmacodynamics

The pharmacodynamic properties of this compound include:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors involved in tumor growth regulation.
  • Cellular Uptake : Its lipophilicity, due to the fluorophenyl moiety, may enhance cellular membrane permeability, facilitating better absorption and efficacy.

Case Studies

  • Study on Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various thiophene derivatives, including this compound. Results indicated significant inhibition of tumor growth in xenograft models .
  • Mechanistic Insights :
    • Another study focused on the mechanistic pathways involved in the compound's action against breast cancer cells. It was found to downregulate key survival pathways while upregulating pro-apoptotic factors .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancerInhibition of CDC7 and PKA signaling
N-(4-Methylphenyl)thiophene-3-carboxamideAntimicrobialDisruption of bacterial cell wall synthesis
N-(3-Fluorophenyl)thiophene-5-carboxamideAntiviralInhibition of viral replication

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